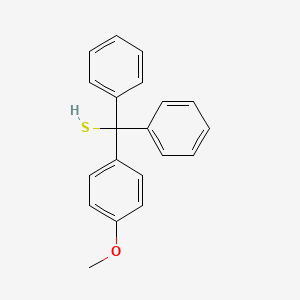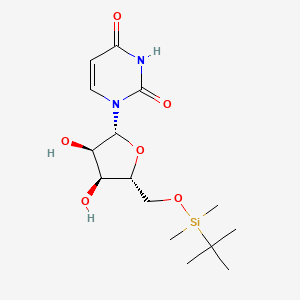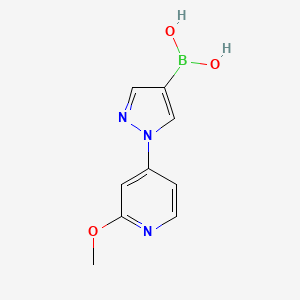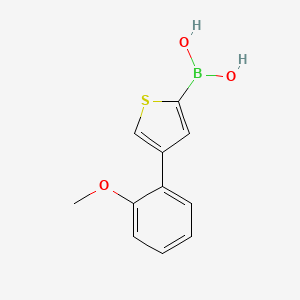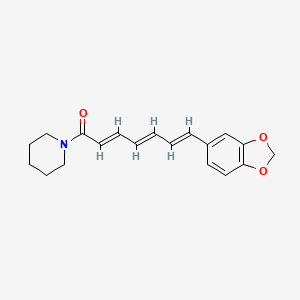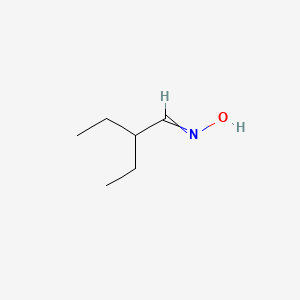
2-Ethylbutyraldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylbutanal oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH, which is formed by the reaction of hydroxylamine with aldehydes or ketones. 2-Ethylbutanal oxime is specifically derived from 2-ethylbutanal, an aldehyde. Oximes are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .
準備方法
The synthesis of 2-ethylbutanal oxime typically involves the reaction of 2-ethylbutanal with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the oxime. The general reaction scheme is as follows:
2-Ethylbutanal+Hydroxylamine Hydrochloride→2-Ethylbutanal Oxime+Water+Sodium Chloride
In industrial settings, the production of oximes can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields .
化学反応の分析
2-Ethylbutanal oxime can undergo various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles using oxidizing agents such as sodium hypochlorite or hydrogen peroxide.
Reduction: Reduction of oximes can yield amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Oximes can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
The major products formed from these reactions include nitriles, amines, and oxime ethers, respectively.
科学的研究の応用
2-Ethylbutanal oxime and other oximes have a wide range of applications in scientific research:
Medicinal Chemistry: Oximes are used as intermediates in the synthesis of pharmaceuticals.
Agriculture: Oximes are used in the development of pesticides and herbicides due to their ability to inhibit specific enzymes in pests.
Materials Science: Oxime-based compounds are used in the synthesis of polymers and other materials with unique properties, such as self-healing materials.
作用機序
The mechanism of action of 2-ethylbutanal oxime involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase reactivator, it binds to the enzyme’s active site and facilitates the removal of organophosphate inhibitors, thereby restoring the enzyme’s activity. This process involves the formation of a transient oxime-phosphate complex, which is then hydrolyzed to release the active enzyme .
類似化合物との比較
2-Ethylbutanal oxime can be compared with other oximes, such as pralidoxime, obidoxime, and methoxime. These compounds share similar functional groups but differ in their specific structures and applications:
Pralidoxime: Used as an antidote for organophosphate poisoning.
Obidoxime: Another acetylcholinesterase reactivator with a different structure.
Methoxime: Used in the synthesis of various pharmaceuticals.
The uniqueness of 2-ethylbutanal oxime lies in its specific structure, which imparts distinct reactivity and applications compared to other oximes.
特性
IUPAC Name |
N-(2-ethylbutylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-6(4-2)5-7-8/h5-6,8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRMVGKAQSXDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3R)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B14080463.png)
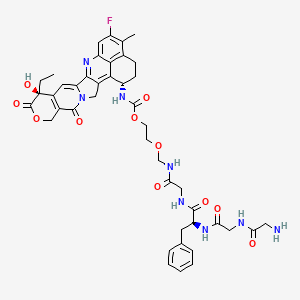
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080481.png)
![1-Oxa-6-azaspiro[2.5]octane](/img/structure/B14080484.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14080492.png)
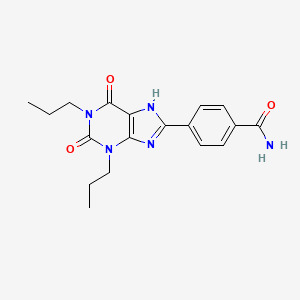
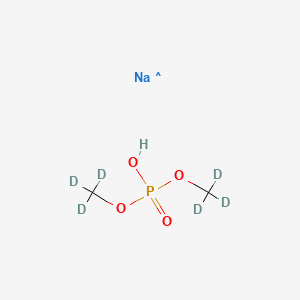
![3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid](/img/structure/B14080511.png)
